molecular formula C17H9Cl2F6N5O B2519268 N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide CAS No. 338397-51-6

N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide

Cat. No. B2519268
CAS RN: 338397-51-6
M. Wt: 484.18
InChI Key: SKTHCFJCVWDDOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The synthesis of TFMP derivatives involves various chemical reactions, including the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Agrochemical Applications

TFMPs and their derivatives are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In addition to their use in human medicine, TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Active Ingredients

TFMPs serve as a key structural motif in active agrochemical and pharmaceutical ingredients . Their unique properties make them an important component in the synthesis of these ingredients .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields . TFMPs, being a subgroup of fluorinated compounds, play a significant role in this development .

FDA-Approved Drugs

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Safety and Hazards

While the specific safety and hazards of “N’,1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide” are not mentioned in the available resources, related compounds such as 3-Chloro-5-(trifluoromethyl)-2-pyridyl are harmful if swallowed, in contact with skin, or inhaled . They may also cause respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of TFMP derivatives, including “N’,1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide”, may continue to be a significant area of research in the future.

properties

IUPAC Name

N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F6N5O/c18-10-4-8(16(20,21)22)6-26-13(10)28-29-15(31)12-2-1-3-30(12)14-11(19)5-9(7-27-14)17(23,24)25/h1-7H,(H,26,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTHCFJCVWDDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide

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